tert-butyl 4-bromo-2,6-difluorobenzoate chemical structure
tert-butyl 4-bromo-2,6-difluorobenzoate chemical structure
An In-depth Technical Guide to tert-Butyl 4-bromo-2,6-difluorobenzoate: Structure, Synthesis, and Applications
Introduction
tert-Butyl 4-bromo-2,6-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms ortho to the ester functionality and a bromine atom para to it, make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, synthesis, and potential applications, with a focus on its utility for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The molecular structure of tert-butyl 4-bromo-2,6-difluorobenzoate consists of a central benzene ring substituted with a bromine atom, two fluorine atoms, and a tert-butyl carboxylate group. The fluorine atoms at positions 2 and 6 exert a strong inductive effect and can influence the reactivity of the aromatic ring and the conformation of the ester group.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 955887-09-9[1][2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₁BrF₂O₂[1][2] |
| Molecular Weight | 293.10 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1][3] |
| Purity | Typically ≥96%[1] |
| Storage | 2-8°C[3] |
| InChI Key | KKTKGKORENKLNV-UHFFFAOYSA-N[1][4] |
Structural Visualization
The chemical structure of tert-butyl 4-bromo-2,6-difluorobenzoate can be represented by the following diagram:
Caption: Chemical structure of tert-butyl 4-bromo-2,6-difluorobenzoate.
Synthesis of tert-Butyl 4-bromo-2,6-difluorobenzoate
The synthesis of tert-butyl 4-bromo-2,6-difluorobenzoate is typically achieved through a two-step process starting from 1-bromo-3,5-difluorobenzene. The first step involves the formation of the key intermediate, 4-bromo-2,6-difluorobenzoic acid, which is then esterified to yield the final product.
Step 1: Synthesis of 4-bromo-2,6-difluorobenzoic acid
This synthetic step utilizes a directed ortho-metalation followed by carboxylation. The fluorine atoms on the starting material, 1-bromo-3,5-difluorobenzene, acidify the protons at the 2 and 6 positions, allowing for selective deprotonation by a strong base like lithium diisopropylamide (LDA).
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
To this solution, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add a solution of 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.[8][9]
-
Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete metalation.[8][9]
-
Pour the reaction mixture onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.[8][9]
-
Allow the mixture to warm to room temperature overnight.
-
Quench the reaction with water and acidify to pH 2-3 with 1N HCl.[8]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2,6-difluorobenzoic acid as a white to off-white solid.[10]
Step 2: Esterification to tert-Butyl 4-bromo-2,6-difluorobenzoate
The conversion of the carboxylic acid to its tert-butyl ester can be achieved through several methods. A common and effective method is the Steglich esterification, which uses a carbodiimide coupling agent and a catalytic amount of a nucleophilic catalyst.
-
To a solution of 4-bromo-2,6-difluorobenzoic acid (1.0 equivalent) in dichloromethane (DCM), add tert-butyl alcohol (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-bromo-2,6-difluorobenzoate.
Synthesis Workflow Diagram
Caption: Synthetic workflow for tert-butyl 4-bromo-2,6-difluorobenzoate.
Spectroscopic Characterization
The structure of tert-butyl 4-bromo-2,6-difluorobenzoate can be confirmed by various spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show two main signals. A singlet integrating to 9 protons in the upfield region (around δ 1.6 ppm) corresponding to the magnetically equivalent methyl protons of the tert-butyl group. In the aromatic region, a doublet of triplets (or a complex multiplet) integrating to 2 protons corresponding to the aromatic protons at positions 3 and 5.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbon of the tert-butyl group (around 82 ppm) and the methyl carbons (around 28 ppm). The carbonyl carbon of the ester will appear downfield (around 160-165 ppm). The aromatic region will display signals for the fluorinated and brominated carbons, with their chemical shifts and multiplicities influenced by C-F and C-Br coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the two equivalent fluorine atoms at positions 2 and 6.
-
IR Spectroscopy: The infrared spectrum will show a strong absorption band for the C=O stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. C-F stretching vibrations will be observed in the region of 1200-1300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the tert-butyl group.
Applications in Research and Drug Development
tert-Butyl 4-bromo-2,6-difluorobenzoate is a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 4-position. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid for further transformations, such as amide bond formation.
The precursor, 4-bromo-2,6-difluorobenzoic acid, has been noted as an intermediate in the synthesis of insecticides and herbicides and has been identified as an inhibitor of acetylcholinesterase.[8][11] This highlights the potential of the 4-bromo-2,6-difluorobenzoyl scaffold in the design of biologically active compounds. Fluorinated aromatic compounds are of particular interest in drug discovery as the fluorine atoms can modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.
Illustrative Reaction Pathway
The utility of tert-butyl 4-bromo-2,6-difluorobenzoate as a synthetic intermediate is demonstrated in the following conceptual reaction pathway, showcasing a Suzuki cross-coupling reaction followed by deprotection of the ester.
Caption: A representative reaction pathway utilizing tert-butyl 4-bromo-2,6-difluorobenzoate.
Conclusion
tert-Butyl 4-bromo-2,6-difluorobenzoate is a valuable and versatile chemical intermediate. Its synthesis from readily available starting materials is straightforward, and its unique substitution pattern provides a platform for the introduction of diverse functionalities. The presence of fluorine atoms imparts desirable properties for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its structure, synthesis, and potential applications, offering a valuable resource for researchers and scientists in related fields.
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